molecular formula C11H14BrNO B8593241 2-Bromo-N-methyl-N-phenethylacetamide CAS No. 73391-97-6

2-Bromo-N-methyl-N-phenethylacetamide

Cat. No.: B8593241
CAS No.: 73391-97-6
M. Wt: 256.14 g/mol
InChI Key: GYLYBMJFTWUCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-methyl-N-phenethylacetamide is a brominated acetamide derivative featuring a methyl group and a phenethyl group (a benzyl moiety with an ethyl linker) attached to the nitrogen atom. Such derivatives are often explored in pharmaceutical intermediates, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

73391-97-6

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-N-methyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C11H14BrNO/c1-13(11(14)9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

GYLYBMJFTWUCEB-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Bromoacetamides

Substituent-Based Classification

Aromatic Substituents
  • Similar compounds like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (CAS: N/A) exhibit antimicrobial activity, suggesting aromatic bromoacetamides may have biological relevance . Molecular Weight: ~242.11 g/mol (estimated).
  • 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 117215-85-7):

    • Structure : Contains methoxy and nitro groups on the aryl ring.
    • Properties : The nitro group enhances electron-withdrawing effects, increasing reactivity in substitution reactions. Its molecular weight is 289.08 g/mol, with a topological polar surface area (TPSA) of 84.2 Ų, indicating moderate solubility .
Alkyl and Alkyl-Aromatic Hybrids
  • N-benzyl-2-bromo-N-ethylacetamide (CAS: 180513-01-3): Structure: Combines benzyl and ethyl groups on nitrogen. Properties: The benzyl group enhances lipophilicity (logP ~2.5 estimated), making it suitable for membrane-penetrating applications. No direct pharmacological data are reported .
  • 2-Bromo-N-heptylacetamide (CAS: 5463-16-1):

    • Structure : Features a long heptyl chain.
    • Properties : Increased alkyl chain length improves lipid solubility (logP ~3.1) but may reduce crystallinity. Such derivatives are used in polymer chemistry and surfactants .
Functionalized Aromatic Systems
  • 2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide (CAS: 3947-58-8): Structure: Includes hydroxyl and nitro groups. Properties: The hydroxyl group enables hydrogen bonding, while the nitro group directs electrophilic substitution. This compound has a TPSA of 95.2 Ų, suggesting higher polarity than non-hydroxylated analogs .
  • 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide (CAS: 486993-08-2): Structure: Contains formyl and methoxy groups on a bromophenoxy ring, with a phenethylamide group. Properties: The formyl group allows for further functionalization (e.g., condensation reactions). Molecular weight: 392.24 g/mol .

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